Acrylate-PEG5-t-butyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O8/c1-5-16(19)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-17(20)26-18(2,3)4/h5H,1,6-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSTJAVYLTVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization Mechanisms and Controlled Polymerization Strategies
Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate (B77674) and Acrylate-PEG5-t-butyl Ester
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.
Catalyst Systems and Initiator Design in ATRP
The success of ATRP is highly dependent on the appropriate selection of the catalyst system and initiator. For the polymerization of tert-butyl acrylate (tBA), copper-based catalyst systems are most commonly employed. A typical system consists of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand. The ligand plays a crucial role in solubilizing the copper salt and tuning the catalyst activity.
For the ATRP of tBA, the CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system has proven to be effective. researchgate.netresearchgate.net This system allows for the polymerization to proceed under milder conditions compared to systems using bipyridine-based ligands. researchgate.net The choice of initiator is also critical for achieving a well-controlled polymerization. Alkyl halides, such as ethyl α-bromoisobutyrate or methyl 2-bromopropionate, are commonly used as initiators as they can efficiently initiate the polymerization of acrylate monomers. researchgate.netrsc.org
For a monomer like this compound, a similar catalyst and initiator system would be anticipated to be effective. The presence of the PEG chain may influence the solubility of the monomer and the growing polymer chain, potentially requiring adjustments to the solvent system to maintain a homogeneous reaction.
Table 1: Catalyst and Initiator Systems for ATRP of Acrylate Monomers
| Monomer | Catalyst System | Initiator | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| tert-Butyl Acrylate | CuBr/PMDETA | Ethyl α-bromoisobutyrate | Anisole | 60 | rsc.org |
| tert-Butyl Acrylate | CuBr/PMDETA | Methyl 2-bromopropionate | p-Dimethoxybenzene | 60 | researchgate.net |
| n-Butyl Acrylate | CuBr/dNbpy | Methyl 2-bromopropionate | Benzene | 100 | acs.org |
Kinetic Studies and Control Over Polymerization Rate
Kinetic studies of the ATRP of tBA have demonstrated that the polymerization follows first-order kinetics with respect to the monomer concentration. rsc.org This linear relationship on a semilogarithmic plot of monomer conversion versus time indicates a constant concentration of propagating radicals, a key feature of a controlled polymerization. rsc.org
The rate of polymerization can be influenced by several factors, including the choice of solvent and the addition of a deactivator (Cu(II) species). For the ATRP of tBA using the CuBr/PMDETA system, the addition of a solvent is necessary to decrease the polymerization rate and achieve a homogeneous catalytic system, which is crucial for obtaining polymers with low polydispersity. researchgate.netresearchgate.net Without a solvent, the polymerization can be too fast and uncontrolled. researchgate.net The polarity of the solvent can also affect the solubility and structure of the catalyst, thereby influencing the polymerization rate. ufl.edu For instance, the ATRP of n-butyl acrylate was found to be significantly faster in ethylene (B1197577) carbonate compared to bulk or other solvents, which was attributed to a change in the copper catalyst structure from a dimeric to a more active monomeric species. ufl.edugoogle.com
It is expected that the polymerization of this compound would also exhibit first-order kinetics. The presence of the ether linkages in the PEG chain might influence the coordination with the copper catalyst, potentially affecting the polymerization rate.
Table 2: Kinetic Data for ATRP of tert-Butyl Acrylate
| Catalyst System | Initiator | Solvent | Temperature (°C) | Apparent Rate Constant (k_app) | Reference |
|---|---|---|---|---|---|
| CuBr/PMDETA | Methyl 2-bromopropionate | 20 vol % Anisole | 60 | - | rsc.orgrsc.org |
Achieving Low Polydispersity Index in Poly(tert-butyl acrylate) Synthesis
A key advantage of ATRP is the ability to synthesize polymers with a narrow molecular weight distribution, quantified by the polydispersity index (PDI, Mw/Mn). For the ATRP of tBA, achieving a low PDI (typically below 1.3) is possible with careful optimization of the reaction conditions. acs.org
The use of a solvent is a critical factor in controlling the PDI for tBA polymerization. researchgate.netresearchgate.net By slowing down the polymerization rate, the solvent allows for a more uniform growth of polymer chains. researchgate.net The addition of a small amount of Cu(II) bromide at the beginning of the polymerization can also help to lower the PDI by ensuring a sufficient concentration of the deactivator is present to reversibly terminate the growing polymer chains. researchgate.net The evolution of molecular weight with monomer conversion is typically linear, and the PDI remains low throughout the polymerization, further confirming the controlled nature of the process. rsc.org Star-shaped poly(tert-butyl acrylate) has also been synthesized with narrow molecular weight distributions (Mw/Mn < 1.3) under optimized conditions. acs.org
For this compound, achieving a low PDI would similarly depend on maintaining a controlled polymerization. The inherent flexibility and potential for chain entanglement of the PEG side chains might necessitate dilute reaction conditions to minimize intermolecular side reactions and maintain a low PDI.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that is compatible with a wide range of monomers, including acrylates. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Chain Transfer Agent Selection for Acrylate Monomers
The choice of the RAFT agent is crucial for the successful polymerization of acrylate monomers. acs.org The effectiveness of a RAFT agent depends on the substituents on the thiocarbonylthio group, which influence the rates of addition and fragmentation. acs.org For "more-activated" monomers like acrylates, trithiocarbonates and dithioesters are generally effective RAFT agents. researchgate.net The selection of the appropriate RAFT agent allows for the synthesis of polymers with a low PDI and high end-group functionality. acs.org
For PEGylated acrylates, such as poly(ethylene glycol) methyl ether acrylate (PEGMA), RAFT polymerization has been successfully employed to produce well-defined polymers. researchgate.netCurrent time information in Austin, TX, US. Blue LED light-activated RAFT polymerization of PEG acrylate has been shown to provide excellent control, with PDIs as low as 1.2, even at high monomer conversions. rsc.orgCurrent time information in Austin, TX, US. This suggests that similar control could be achieved for the RAFT polymerization of this compound.
Table 3: Chain Transfer Agents for RAFT Polymerization of Acrylate Monomers
| Monomer | Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Poly(ethylene glycol) acrylate | Trithiocarbonate (B1256668) | - (photoinitiator) | DMF | Room Temperature | rsc.orgCurrent time information in Austin, TX, US. |
| n-Butyl Acrylate | Cumyl dithiobenzoate | AIBN | Benzene | 60 | cmu.edu |
Ring-Expansion RAFT Polymerization for Cyclic Architectures
A more recent development in RAFT polymerization is the use of cyclic RAFT agents to synthesize polymers with a cyclic topology. This technique, known as ring-expansion RAFT (RE-RAFT) polymerization, has been successfully applied to tert-butyl acrylate. rsc.orgnih.gov
In this approach, a cyclic trithiocarbonate derivative is used as the RAFT agent. rsc.orgnih.gov The polymerization of tBA with this cyclic CTA resulted in a mixture of polymers with a bimodal molecular weight distribution, where the higher molecular weight species were identified as large cyclic polymers formed through the fusion of smaller cyclic polymers during the polymerization process. rsc.orgnih.gov This innovative method provides a straightforward route to well-controlled cyclic polymers. rsc.orgnih.gov Given the structural similarity, it is plausible that this compound could also be polymerized using this ring-expansion RAFT technique to generate cyclic polymers with PEG side chains.
Control Over Molecular Weight and End-Group Fidelity
Achieving precise control over molar mass and maintaining the integrity of chain-end functionalities are hallmarks of controlled/living polymerization techniques. For monomers like this compound, methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective.
ATRP has been successfully employed for the polymerization of tert-butyl acrylate (tBA), a key structural component of this compound. Using a copper bromide (CuBr) catalyst system with ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), it is possible to synthesize well-defined poly(tert-butyl acrylate) (PtBA) cmu.educmu.edu. These polymerizations, often conducted in solution to manage the reaction rate, yield polymers with predictable molecular weights and narrow molar mass distributions, with polydispersity indices (PDI, Mw/Mn) typically around 1.1-1.2 cmu.eduresearchgate.net. The living nature of ATRP allows for the synthesis of block copolymers by using the PtBA as a macroinitiator for subsequent polymerization of other monomers cmu.edu.
RAFT polymerization is another powerful technique that offers excellent control over the polymerization of acrylates, including those with PEG side chains. The key to RAFT is the use of a chain transfer agent, such as a dithiobenzoate, which allows for a rapid equilibrium between active and dormant polymer chains. This process ensures that all chains grow at a similar rate, leading to low PDI values and high retention of the terminal chain transfer agent group nih.gov. For PEG-based acrylates, RAFT polymerization activated by blue LED light has been shown to produce polymers with unprecedented control (Đ ≤ 1.2) and high conversion (>93%) without an exogenous initiator at room temperature rsc.org. The high fidelity of the chain ends is critical for post-polymerization modifications, such as bioconjugation rsc.orgresearchgate.net. Studies have quantified the dithiobenzoate end-group functionality to be as high as 97%, confirming the high degree of end-group fidelity achievable with this method acs.orgnih.gov.
| Technique | Monomer | Catalyst/Initiator System | PDI (Mw/Mn) | End-Group Fidelity | Reference |
|---|---|---|---|---|---|
| ATRP | tert-Butyl Acrylate (tBA) | CuBr/PMDETA | 1.11 - 1.14 | High | cmu.educmu.edu |
| RAFT | Poly(ethylene glycol) Acrylate (PEGA) | Dithiobenzoate CTA / Blue LED Light | ≤ 1.2 | Excellent (~97%) | rsc.orgacs.org |
| ATRP | Oligo(ethylene glycol) Methacrylate (B99206) (OEGMA) | MBP/CuCl/Bipy | 1.07 - 1.23 | High | researchgate.net |
Nitroxide-Mediated Polymerization (NMP) Approaches
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that relies on the reversible capping of the growing polymer chain end with a stable nitroxide radical. While historically more effective for styrenic monomers, advances in nitroxide chemistry have expanded its applicability to acrylates acs.org.
The polymerization of acrylates via NMP was initially challenging with traditional nitroxides like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) rsc.org. However, the development of acyclic β-phosphonylated nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), has enabled the controlled polymerization of monomers like n-butyl acrylate and tert-butyl acrylate cmu.edursc.org. These polymerizations exhibit a controlled character, where the chains exist primarily as dormant alkoxyamine species that can be reversibly activated cmu.edu.
Kinetic studies on the NMP of tBA have shown that using di-tert-butyl nitroxide (DBN) allows the polymerization to proceed at lower temperatures compared to TEMPO-mediated systems acs.org. The pseudo-first-order activation rate constant (kact) of the poly(tBA)−DBN adduct was determined to be 1.0 × 10-3 s-1 at 120 °C, indicating frequent activation-deactivation cycles that lead to low polydispersity acs.org. However, a challenge in NMP of acrylates is the potential for decomposition of the alkoxyamine at later stages of the reaction, which can lead to a loss of control and broadening of the molecular weight distribution acs.org. The addition of excess nitroxide can be used to mitigate termination reactions and maintain control throughout the polymerization researchgate.net.
| Nitroxide | Monomer | Key Features | Reference |
|---|---|---|---|
| SG1 | n-Butyl Acrylate | Enables controlled polymerization of acrylates; benefits from miniemulsion conditions. | rsc.org |
| DEPN | n-Butyl Acrylate | Polymerization exhibits controlled character with a pseudo-stationary state. | cmu.edu |
| Di-tert-butyl Nitroxide (DBN) | tert-Butyl Acrylate (tBA) | Allows for lower polymerization temperatures (e.g., 120°C) compared to TEMPO. | acs.org |
Anionic Polymerization Techniques for Poly(tert-butyl acrylate)
Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined structures, making it a powerful tool for synthesizing materials like poly(tert-butyl acrylate). However, the anionic polymerization of acrylates is complicated by side reactions due to the electrophilic nature of the monomer's carbonyl group and the acidity of the α-proton cmu.edu. The growing carbanionic chain end can attack the carbonyl ester, leading to termination.
To achieve a controlled, living anionic polymerization of tBA, specific experimental conditions are required. These include:
Low Temperatures: Reactions are typically conducted at very low temperatures, such as -78°C, to minimize side reactions semanticscholar.org.
Less Nucleophilic Initiators: Highly reactive initiators like n-butyllithium can lead to side reactions. Less nucleophilic initiators, such as those based on 1,1-diphenylmethane (e.g., diphenylmethyllithium), are more suitable for initiating acrylate polymerization semanticscholar.org.
Use of Additives: The addition of lithium salts, like lithium chloride (LiCl) or lithium tert-butoxide, can help to suppress side reactions by forming aggregates with the propagating chain ends. This moderates the reactivity of the carbanion and leads to narrower molecular weight distributions semanticscholar.org.
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) are commonly used to solvate the ions and promote polymerization semanticscholar.org.
Under these carefully controlled conditions, the anionic polymerization of tBA proceeds in a living fashion, allowing for the synthesis of well-defined homopolymers and block copolymers cmu.edu.
Emulsion and Solution Polymerization of this compound Equivalents
Solution and emulsion polymerization are industrially relevant methods for producing acrylate polymers. The choice between these techniques depends on the desired polymer properties, reaction control, and environmental considerations.
Solution Polymerization Solution polymerization involves dissolving the monomer, initiator, and resulting polymer in a suitable solvent. This method is advantageous for controlling viscosity and improving heat dissipation. For tBA and related acrylates, controlled radical polymerization techniques like ATRP are often carried out in solvents such as anisole, p-dimethoxybenzene, or N,N-dimethylformamide (DMF) cmu.educmu.edursc.org. The addition of a solvent is often necessary to create a homogeneous catalytic system and to decrease the polymerization rate, which affords better control and lower polydispersity materials cmu.eduresearchgate.net. The kinetics of acrylate polymerization can be significantly influenced by the solvent. For instance, in polar, hydrogen-bonding solvents like water/ethanol mixtures, the propagation rate coefficients can increase substantially as the fraction of water increases proquest.commdpi.com. High-temperature (80 to 160 °C) solution polymerizations of butyl acrylate have also been studied, with solvents like dioxane showing the highest reaction rates tu-clausthal.de.
Emulsion and Miniemulsion Polymerization Emulsion polymerization is an aqueous dispersed-phase method that is environmentally friendly and allows for high molecular weight polymers to be produced at fast rates. In this technique, the polymerization occurs in monomer-swollen polymer particles stabilized by a surfactant. For monomers containing PEG chains, surfactant-free emulsion polymerization (SFEP) is possible, where the PEG itself can act as a stabilizer researchgate.net.
Post Polymerization Modification and Chemical Functionalization
Selective Deprotection of the tert-Butyl Ester Group to Carboxylic Acid
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. This protection is essential during polymerization, as the acidic proton of acrylic acid can interfere with many controlled radical polymerization techniques. acs.org Post-polymerization, this group can be selectively removed to unmask the carboxylic acid, transforming the polymer into a polyelectrolyte, poly(acrylic acid) (PAA), which imparts pH-responsiveness and hydrophilicity.
The most common method for the deprotection of poly(tert-butyl acrylate) (PtBA) blocks is acid-catalyzed hydrolysis. This reaction involves treating the polymer with a strong acid, which protonates the ester oxygen, followed by the elimination of isobutylene and the formation of the carboxylic acid. This transformation is a key step in creating functional polymers with PAA segments. acs.orgnih.gov
Commonly used acid systems for this de-esterification include trifluoroacetic acid (TFA) in dichloromethane (DCM). acs.org The process is typically carried out at room temperature and results in the conversion of the hydrophobic, non-polar PtBA segments into hydrophilic, anionic PAA segments, drastically altering the polymer's solubility and behavior in aqueous environments. mdpi.com Another effective method involves the use of hydrobromic acid or hydrochloric acid (HCl) in various solvents. acs.orgcapes.gov.br
The choice of acid and solvent, reaction time, and temperature significantly impacts the efficiency of the hydrolysis and the properties of the resulting polymer. Incomplete cleavage can leave residual tert-butyl groups, which can affect the polymer's charge density, solubility, and self-assembly behavior. acs.org
Research has shown that the common TFA/DCM method, even with a strong molar excess of acid, can result in incomplete deprotection, with efficiencies often ranging from 90-98%. acs.org A more effective and milder method utilizes a slight excess of HCl in hexafluoroisopropanol (HFIP) at room temperature. This system has been demonstrated to achieve quantitative deprotection (>99.9%) within a few hours, yielding pure poly(acrylic acid) blocks without measurable ester traces. The high efficiency is attributed to the properties of HFIP as a solvent. acs.org The degree of hydrolysis directly influences the polymer's physical properties, such as its glass transition temperature and its mechanical strength in hydrogel formulations. researchgate.net
| Deprotection Method | Acid Equivalents | Time (h) | Temperature | Deprotection Efficiency (ΦD) | Reference |
| TFA/DCM | 10 | 24 | Room Temp. | 98% | acs.org |
| TFA/DCM | 50 | 24 | Room Temp. | 95% | acs.org |
| HCl/HFIP | 1.1 | 4 | Room Temp. | >99.9% | acs.org |
| HCl/HFIP | 1.0 | 24 | Room Temp. | >99.9% | acs.org |
"Click Chemistry" for Orthogonal Functionalization
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them ideal for polymer functionalization. acs.orgsigmaaldrich.com These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. nih.govwikipedia.org This allows for the precise conjugation of biomolecules, drugs, or imaging agents to the polymer backbone.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. acs.orgacs.org For polymers derived from Acrylate-PEG5-t-butyl ester, either an azide or an alkyne functionality can be incorporated into the polymer structure, either at the chain ends or as pendant groups. sigmaaldrich.com
This strategy has been widely used to create complex polymer architectures, such as block copolymers and star polymers, from azide- and alkyne-terminated building blocks. sigmaaldrich.comresearchgate.net For instance, an alkyne-functionalized polymer can be reacted with an azide-modified molecule (e.g., a peptide or fluorescent dye) to attach it covalently to the polymer chain. acs.org The high efficiency and specificity of the CuAAC reaction allow for quantitative functionalization under mild conditions. sigmaaldrich.com
A significant advancement in click chemistry for biological and materials science applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a copper catalyst. alfa-chemistry.comvectorlabs.com The elimination of the cytotoxic copper catalyst makes SPAAC highly biocompatible and suitable for applications in living systems. wikipedia.orgalfa-chemistry.comvectorlabs.com
SPAAC has been used extensively for polymer conjugation and the modification of materials in biological contexts. rsc.orgmdpi.com The reaction is highly selective, proceeds rapidly under physiological conditions, and is inert to most functional groups found in biomolecules. alfa-chemistry.comvectorlabs.com Polymers containing azide or cyclooctyne groups can be readily functionalized with complementary molecules, enabling the development of advanced drug delivery systems and bio-imaging probes. rsc.orgmdpi.com
| Click Reaction | Key Components | Catalyst | Key Advantages | Reference |
| CuAAC | Terminal Alkyne, Azide | Copper(I) | High efficiency, versatile, robust reaction | acs.orgnih.gov |
| SPAAC | Strained Cyclooctyne, Azide | None (metal-free) | Bio-orthogonal, non-toxic, rapid kinetics | alfa-chemistry.comvectorlabs.com |
Beyond azide-alkyne cycloadditions, several other bio-orthogonal reactions have been developed and applied to polymer science. These alternative chemistries provide a toolkit of orthogonal reactions that can be used simultaneously for multi-functionalization. nih.govwikipedia.org
Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene or norbornene) is one of the fastest bio-orthogonal reactions known. oregonstate.eduresearchgate.net Its rapid kinetics and high specificity make it ideal for in-vivo applications and for creating crosslinked polymer networks like hydrogels. researchgate.net
Oxime/Hydrazone Ligation: This reaction involves the formation of an oxime or hydrazone from the condensation of an aldehyde or ketone with an aminooxy or hydrazine derivative, respectively. nih.govwikipedia.org It is a reversible ligation that can be useful for creating dynamic polymer systems.
Nitrone-Alkyne Cycloaddition: The 1,3-dipolar cycloaddition between a nitrone and a cyclooctyne offers another copper-free click reaction that is orthogonal to both SPAAC and iEDDA, allowing for sequential labeling of multiple components. wikipedia.org
These diverse bio-orthogonal reactions provide chemists with powerful and highly selective tools for the post-polymerization modification of acrylate-based polymers, enabling the creation of highly sophisticated and functional materials. nih.govmdpi.com
Derivatization of Poly(acrylic acid) Backbones for Advanced Functionality
A key strategy in the functionalization of PAA is the grafting of polyethylene glycol (PEG) chains onto its backbone. This process, known as PEGylation, is widely employed to improve the biocompatibility, solubility, and pharmacokinetic profile of materials. The resulting poly(acrylic acid)-graft-poly(ethylene glycol) (PAA-g-PEG) copolymers exhibit a comb-like architecture and have shown promise in areas such as drug delivery and surface modification of biomedical implants. ethz.chmukpublications.comgoogle.com
The synthesis of these graft copolymers can be achieved through the esterification of the carboxylic acid groups on the PAA backbone with the hydroxyl groups of PEG derivatives. google.com To facilitate this reaction, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are often employed, sometimes in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). mukpublications.comgoogle.com This method allows for the direct condensation of PEG onto the PAA backbone, forming stable ester linkages.
A more sophisticated approach involves the use of heterobifunctional PEG derivatives, such as this compound. This molecule possesses an acrylate (B77674) group at one end, which can potentially participate in polymerization or other addition reactions, and a t-butyl ester protected carboxylic acid at the other end. The t-butyl ester serves as a protecting group, preventing the carboxylic acid from undergoing unwanted reactions during the modification of the PAA backbone. This protecting group can be selectively removed under acidic conditions after the desired modification has been achieved, revealing the carboxylic acid for further functionalization or to impart pH-responsive properties to the final polymer.
The derivatization process allows for precise control over the final properties of the PAA-based material. For instance, the density of grafted PEG chains can be modulated, which in turn influences the material's interaction with biological systems. ethz.ch Higher grafting densities of PEG can lead to surfaces that are highly resistant to protein adsorption and bacterial adhesion, a desirable characteristic for medical implants. ethz.ch
Research Findings on PAA Derivatization
Detailed studies have been conducted to characterize the synthesis and properties of these modified PAA polymers. The successful grafting of PEG onto the PAA backbone is typically confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of characteristic ester bond absorptions.
One area of active research is the development of multi-responsive hydrogels based on PAA and PEG. These materials can exhibit swelling or shrinking behavior in response to changes in pH and the presence of specific ions, making them attractive for controlled drug release applications. researchgate.netrsc.org The mechanical and thermal properties of these hydrogels can be finely tuned by controlling the molecular weight of the PAA and PEG chains and the crosslinking density. researchgate.netrsc.org
The table below summarizes findings from a study on the synthesis of PAA-g-PEG copolymers via direct condensation, highlighting the reaction conditions and resulting polymer characteristics.
| Parameter | Condition/Value | Reference |
|---|---|---|
| PAA Molecular Weight (g/mol) | 50,000 | mukpublications.com |
| PEG Molecular Weight (g/mol) | 2,000 | mukpublications.com |
| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | mukpublications.comgoogle.com |
| Catalyst | 4-(dimethylamino)pyridine (DMAP) | mukpublications.comgoogle.com |
| Solvent | N,N-Dimethylformamide (DMF) | mukpublications.com |
| Reaction Temperature (°C) | 25 | mukpublications.com |
| Reaction Time (hours) | 48 | mukpublications.com |
| Grafting Efficiency (%) | Varies with reactant ratios | mukpublications.com |
Further research has explored the creation of amphiphilic graft copolymers with a hydrophilic PAA backbone and hydrophobic side chains, which can self-assemble into micelles for drug delivery. rsc.orgsemanticscholar.org In these systems, a precursor polymer with a protected poly(tert-butyl acrylate) (PtBA) backbone is often synthesized first. After grafting the hydrophobic side chains, the t-butyl ester groups are hydrolyzed to yield the hydrophilic PAA backbone. rsc.orgsemanticscholar.org
The following table presents data on the characterization of such an amphiphilic PAA-g-Polylactide (PLA) copolymer.
| Property | Value | Reference |
|---|---|---|
| Precursor Backbone | Poly(tert-butyl acrylate) (PtBA) | rsc.orgsemanticscholar.org |
| Grafted Side Chain | Polylactide (PLA) | rsc.orgsemanticscholar.org |
| Deprotection Method | Acidic Hydrolysis (Trifluoroacetic acid) | rsc.org |
| Molecular Weight Distribution (Mw/Mn) | 1.17 | rsc.org |
| Micelle Size (nm) | ~145 | semanticscholar.org |
| Drug Loading Application | Methotrexate | rsc.org |
Engineering of Advanced Polymeric Architectures and Nanomaterials
Synthesis of Well-Defined Block Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. The use of monomers like Acrylate-PEG5-t-butyl ester in conjunction with controlled polymerization methods allows for the precise synthesis of block copolymers with controlled molecular weights, compositions, and low polydispersity indices (PDI).
Sequential monomer addition is a primary strategy for synthesizing well-defined block copolymers using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edumdpi.com In this process, the polymerization of the first monomer is carried out to near completion to form the first block. This living polymer chain, with its active terminal group, then serves as a macroinitiator for the polymerization of a second monomer, thereby growing the second block.
For instance, a di-block copolymer can be synthesized by first polymerizing a monomer like methyl acrylate (B77674) (MA) and then adding this compound to grow the second block. This results in a poly(methyl acrylate)-b-poly(this compound) di-block copolymer. To create a tri-block copolymer, a third monomer can be sequentially added. cmu.edu Alternatively, a bifunctional initiator can be used to grow two blocks simultaneously from a central point. mdpi.com The tert-butyl acrylate (tBA) monomer, which shares the key ester feature with this compound, is frequently used in such syntheses to create precursors for amphiphilic polymers. cmu.eduresearchgate.net
The synthesis of these block copolymers via ATRP allows for excellent control over the final architecture, as demonstrated by the low polydispersity indices (PDI) achieved in similar systems.
Table 1: Representative Data for Block Copolymers Synthesized via ATRP Using Acrylate Monomers
| Copolymer Type | Composition | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Di-block | Poly(tert-butyl acrylate)-b-Poly(methyl acrylate) | 18,500 | 1.11 | cmu.edu |
| Tri-block | Poly(tert-butyl acrylate)-b-Poly(methyl acrylate)-b-Polystyrene | 29,800 | 1.25 | cmu.edu |
| Di-block | Polystyrene-b-Poly(tert-butyl acrylate) | Not Specified | <1.1 | mdpi.com |
The tert-butyl ester group in monomers like this compound is a key feature for creating amphiphilic block copolymers. cmu.edu These copolymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. Initially, the poly(this compound) block is hydrophobic. However, the tert-butyl ester groups can be selectively cleaved under mild acidic conditions, for example, using trifluoroacetic acid, to yield carboxylic acid groups. cmu.eduresearchgate.net This hydrolysis reaction converts the hydrophobic block into a hydrophilic, pH-responsive poly(acrylic acid) derivative block.
This transformation is crucial for inducing self-assembly in aqueous environments, where the amphiphilic block copolymers can form various nanostructures such as micelles or vesicles. cmu.edunih.govrsc.org For example, a di-block copolymer precursor like polystyrene-b-poly(tert-butyl acrylate) can be converted into the amphiphilic polystyrene-b-poly(acrylic acid). rsc.org The resulting amphiphilic nature is essential for applications in drug delivery and nanotechnology. The PEG linker inherent in the this compound monomer further enhances the hydrophilicity and biocompatibility of the final structure. cmu.edu
Star Polymer Architectures
Star polymers are branched macromolecules consisting of several linear polymer chains (arms) linked to a central core. They possess unique properties compared to their linear analogues, such as a more compact structure and lower solution viscosity.
Core cross-linked star polymers can be synthesized using two primary methods: the "arm-first" and the "core-first" approach. acs.orgcmu.edu In the "arm-first" method, linear polymer arms are synthesized first via a controlled polymerization technique. cmu.edu These arms, containing an active terminal group, are then reacted with a divinyl cross-linking agent, such as ethylene (B1197577) glycol diacrylate, to form the cross-linked core. acs.orgcmu.edu Monomers like this compound can be used to form these initial arms.
In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple arms. acs.org An alternative "core-first" approach involves first polymerizing a cross-linker to form a nanogel core, which is then used as a multifunctional macroinitiator to grow the arms. acs.org This technique has been successfully applied to synthesize star polymers with poly(tert-butyl acrylate) arms. acs.org The resulting star polymers can have a high number of arms and a well-defined structure.
Table 2: Examples of Core Cross-Linked Star Polymers with Acrylate Arms
| Synthesis Method | Arm Composition | Cross-linker | Key Findings | Reference |
|---|---|---|---|---|
| Arm-First (ATRP) | Poly(tert-butyl acrylate) | Divinylbenzene | High yield of star polymer (up to 95%) was achieved. | cmu.edu |
| Core-First (ATRP) | Poly(tert-butyl acrylate) | Ethylene glycol diacrylate | A nanogel core was formed first, followed by arm growth. | acs.org |
| Grafting-Through (Organocatalyzed LRP) | Poly(butyl acrylate) | Divinyl monomers | Successful one-pot synthesis of star polymers in high yields. | rsc.org |
Miktoarm star copolymers are a more complex type of star polymer where the arms are chemically distinct. nih.govosti.gov These architectures offer the ability to combine different polymer properties within a single macromolecule. The synthesis of miktoarm stars, such as ABC-type stars, can be achieved using a "combinatorial" approach in a single living radical polymerization process. nih.govconsensus.appconsensus.app
For example, a poly(butyl acrylate) arm with a terminal vinyl group can be synthesized first. This macromonomer can then be chain-extended with a second monomer like methyl methacrylate (B99206) to form a di-block copolymer. The junction point can then be used to initiate the growth of the third arm, potentially using this compound, to yield an ABC miktoarm star copolymer. nih.gov This approach allows for the creation of amphiphilic miktoarm stars with both hydrophobic and hydrophilic acrylate-based segments, which can self-assemble into complex structures in solution. nih.gov
Network Polymers and Hydrogel Fabrication
Network polymers consist of polymer chains cross-linked to form a three-dimensional structure. When these networks are hydrophilic and capable of absorbing large amounts of water, they are known as hydrogels. This compound is an excellent candidate for incorporation into such networks. The acrylate group can readily participate in cross-linking reactions, often initiated by UV light in the presence of a photoinitiator (photopolymerization). nih.govnist.gov
PEG-based hydrogels are widely studied due to their excellent biocompatibility and tunable properties. nih.govrsc.org Typically, a PEG-diacrylate (PEG-DA) is used as a cross-linker. nih.gov The network structure, including properties like mesh size and water content, can be controlled by varying the molecular weight of the PEG precursor. nih.gov Monomers like this compound can be copolymerized with cross-linkers like PEG-DA to form functional hydrogels. nih.gov
The incorporation of the this compound monomer would initially result in a more hydrophobic network. Subsequent hydrolysis of the t-butyl ester groups to carboxylic acids would dramatically increase the hydrophilicity and swelling capacity of the hydrogel, making it pH-responsive. This "smart" property is highly desirable for applications in controlled drug release and tissue engineering. nist.gov
Cross-linking Strategies for Poly(acrylate) Hydrogels
Poly(acrylate) hydrogels are three-dimensional networks of cross-linked polymer chains capable of absorbing and retaining large amounts of water. Their tunable properties and biocompatibility make them suitable for a wide range of applications. The incorporation of "this compound" into these hydrogels can be achieved through several cross-linking strategies.
One common approach is the use of multifunctional cross-linking agents during the polymerization of the acrylate monomers. In a typical synthesis, "this compound" can be co-polymerized with a di- or tri-functional acrylate monomer, which acts as a cross-linker, covalently bonding the growing polymer chains into a network structure. The hydrophilic PEG chains of the "this compound" monomer would be incorporated into the hydrogel network, enhancing its water-absorbing capacity and biocompatibility.
Furthermore, the t-butyl ester group offers a pathway for post-polymerization cross-linking. After the initial polymerization, the t-butyl ester groups can be hydrolyzed under acidic conditions to yield carboxylic acid functionalities. These carboxylic acid groups can then be cross-linked through various chemistries, such as the formation of amide bonds with diamine cross-linkers or ester bonds with diol cross-linkers. This two-step approach allows for greater control over the cross-linking density and the mechanical properties of the resulting hydrogel.
Stimuli-responsive cross-linking is another advanced strategy. For instance, if "this compound" is co-polymerized with monomers containing stimuli-responsive groups, the resulting hydrogel can exhibit changes in its swelling behavior or mechanical properties in response to external stimuli like pH or temperature. The presence of the PEG chains can also contribute to thermo-responsive behavior in some copolymer systems.
The following table summarizes potential cross-linking strategies for poly(acrylate) hydrogels incorporating "this compound".
| Cross-linking Strategy | Description | Potential Advantage |
| Co-polymerization with Multifunctional Monomers | "this compound" is polymerized alongside a di- or tri-acrylate cross-linker. | Simple one-step synthesis of the hydrogel network. |
| Post-polymerization Cross-linking | The t-butyl ester groups are first hydrolyzed to carboxylic acids, which are then reacted with a suitable cross-linker. | Allows for precise control over cross-linking density and hydrogel properties. |
| Stimuli-Responsive Cross-linking | Co-polymerization with monomers that respond to external stimuli, enabling dynamic changes in the hydrogel network. | Creates "smart" hydrogels with tunable properties for specific applications. |
Controlled Network Formation via Acrylate Polymerization
The formation of well-defined polymer networks with controlled chain lengths between cross-links is crucial for tailoring the mechanical and diffusion properties of hydrogels. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for achieving this level of control.
By employing CRP methods, polymers of "this compound" with predetermined molecular weights and narrow molecular weight distributions can be synthesized. These well-defined polymer chains can then be cross-linked to form a more uniform network structure compared to what is achievable with conventional free radical polymerization.
In a typical ATRP synthesis of a polymer network, a multifunctional initiator is used to grow polymer chains of "this compound" in a star-like architecture. These star polymers can then be cross-linked through their chain ends to form a network. Alternatively, linear polymers of "Acryrate-PEG5-t-butyl ester" can be synthesized via ATRP and subsequently cross-linked.
RAFT polymerization offers another versatile route to controlled network formation. A RAFT agent can be used to synthesize block copolymers where one block is composed of "this compound" and the other block contains reactive groups for cross-linking. This allows for the formation of networks with well-defined, self-assembled domains. The control over polymer architecture afforded by RAFT allows for the precise design of network junctions and mesh size.
The following table outlines key parameters that can be controlled in network formation using CRP techniques with "this compound".
| Controlled Parameter | Significance in Network Formation |
| Polymer Molecular Weight | Determines the length of the polymer chains between cross-links, influencing the swelling and mechanical properties of the hydrogel. |
| Molecular Weight Distribution | A narrow distribution leads to a more uniform network structure and more predictable material properties. |
| Polymer Architecture (Linear, Star, Block) | Influences the topology of the network and the spatial arrangement of functional groups. |
| Cross-linking Density | Can be precisely controlled by the stoichiometry of cross-linkers or by post-polymerization modification, affecting the stiffness and permeability of the network. |
Cyclic Polymer Synthesis from Acrylate Monomers
Cyclic polymers, which lack chain ends, exhibit unique physical and chemical properties compared to their linear counterparts, such as lower viscosity, higher glass transition temperatures, and different self-assembly behaviors. The synthesis of cyclic polymers from acrylate monomers has been a significant challenge, but recent advances in polymerization techniques have made it more accessible.
One promising method for synthesizing cyclic poly(acrylate)s is Ring-Expansion RAFT (RE-RAFT) polymerization. nih.govpusan.ac.kr This technique utilizes a cyclic RAFT agent to initiate the polymerization of an acrylate monomer, such as tert-butyl acrylate. As the polymerization proceeds, the monomer units insert into the cyclic RAFT agent, leading to the expansion of the cyclic polymer chain. nih.govpusan.ac.kr While direct studies on "this compound" are not yet prevalent, the principles of RE-RAFT with tert-butyl acrylate suggest a viable pathway for the synthesis of cyclic polymers incorporating this functional monomer. nih.govpusan.ac.kr
In such a synthesis, the "this compound" would be polymerized using a cyclic trithiocarbonate (B1256668) derivative as the RAFT agent. nih.govpusan.ac.kr The resulting cyclic polymer would possess pendant PEG-t-butyl ester side chains. The presence of the PEG chains could influence the solution properties and self-assembly of the cyclic polymer. The t-butyl ester groups could also be subsequently hydrolyzed to yield cyclic polymers with pendant carboxylic acid groups, further expanding their functionality.
A recent study on the RE-RAFT polymerization of tert-butyl acrylate (TBA) demonstrated the formation of cyclic polymers, though it was noted that a mixture of polymers with a bimodal size exclusion chromatography (SEC) trace was obtained. nih.govpusan.ac.kr Detailed analysis indicated that the higher molecular weight fraction consisted of larger cyclic polymers formed by the fusion of smaller cyclic polymers during the polymerization process. nih.govpusan.ac.kr
| Polymerization Technique | Monomer Example | Key Feature | Resulting Topology |
| Ring-Expansion RAFT (RE-RAFT) | tert-Butyl Acrylate (TBA) | Utilizes a cyclic RAFT agent for ring-opening and expansion. | Cyclic polymers, with potential for ring-fusion to form larger cycles. nih.govpusan.ac.kr |
Polymerization-Induced Self-Assembly (PISA) for Nanostructure Formation
Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and versatile technique for the in-situ formation of block copolymer nano-objects with various morphologies, such as spheres, worms, and vesicles. whiterose.ac.uk The process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block. As the insoluble block grows, it drives the self-assembly of the amphiphilic block copolymer into well-defined nanostructures.
The amphiphilic nature of "this compound," with its hydrophilic PEG chain and more hydrophobic acrylate-t-butyl ester moiety, makes it a highly interesting candidate for use in PISA formulations. It could potentially be used in several ways.
Firstly, a macro-CTA with a hydrophilic block could be used to polymerize "this compound" as the core-forming block. The solubility of the growing poly(this compound) block would depend on the solvent system and the length of the PEG side chains. In a selective solvent that is poor for the polyacrylate backbone but good for the PEG chains, PISA could occur.
Secondly, "this compound" could be used to form the soluble macro-CTA block. A polymer of "this compound" would be synthesized first, and then chain-extended with a hydrophobic monomer to induce self-assembly. The resulting nanoparticles would have a corona of PEG chains, enhancing their stability in aqueous media.
Finally, "this compound" could be used as a co-monomer in either the core- or corona-forming block to fine-tune the hydrophilicity and functionality of the resulting nanostructures. The t-butyl ester group also provides a handle for post-PISA modification of the nanoparticles. For example, hydrolysis to carboxylic acid groups could be used to introduce pH-responsiveness or to conjugate biomolecules.
Research on PISA has shown that monomers like tert-butyl acrylate can be used as core-forming monomers in RAFT-mediated emulsion polymerization. researchgate.net The lower glass transition temperature and weaker hydrophobicity of poly(tert-butyl acrylate) compared to other methacrylates can influence the evolution of nanoparticle morphology during PISA. researchgate.net
| PISA Component | Potential Role of "this compound" | Expected Outcome |
| Core-forming Monomer | Polymerized from a hydrophilic macro-CTA to form the insoluble core of the nanoparticles. | Formation of nanoparticles with a poly(this compound) core and a hydrophilic corona. |
| Macro-CTA | Forms the soluble stabilizer block for the PISA process. | Nanoparticles with a hydrophobic core and a corona of poly(this compound) chains. |
| Co-monomer | Incorporated into either the core or the corona to modify properties. | Fine-tuning of nanoparticle properties such as size, morphology, and stimuli-responsiveness. |
Stimuli Responsive Polymer Systems and Mechanistic Investigations
pH-Responsive Polymer Design and Characterization
The pH-responsive nature of polymers synthesized from Acrylate-PEG5-t-butyl ester is primarily attributed to the hydrolysis of the t-butyl ester group, which yields poly(acrylic acid) (PAA) segments. This transformation from a hydrophobic ester to a hydrophilic carboxylic acid group is the fundamental mechanism driving the pH-dependent behavior of these polymers.
Role of Poly(acrylic acid) Segments in pH-Dependent Swelling and Conformation
The incorporation of acrylic acid moieties, through the hydrolysis of the t-butyl ester, is crucial for imparting pH sensitivity to the polymer network. Poly(acrylic acid) is a well-known polyelectrolyte that exhibits significant conformational changes in response to variations in pH. acs.org At low pH, the carboxylic acid groups are protonated (-COOH), leading to a more collapsed and hydrophobic polymer chain due to hydrogen bonding interactions. As the pH increases above the pKa of the carboxylic acid groups (typically around 4-5), they become deprotonated (-COO-), resulting in electrostatic repulsion between the negatively charged carboxylate groups. This repulsion forces the polymer chains to adopt a more extended and swollen conformation. acs.org
The degree of swelling in hydrogels containing PAA segments is, therefore, highly dependent on the pH of the surrounding environment. This pH-triggered swelling and deswelling is a reversible process, making these materials suitable for a variety of applications where controlled changes in volume and water content are desired. The transition from a collapsed to a swollen state can be quite sharp, occurring over a narrow pH range.
Influence of Polymer Composition on pH-Responsive Behavior
The table below illustrates the hypothetical influence of the acrylic acid content on the swelling ratio of a hydrogel at different pH values, based on general principles observed in similar poly(acrylic acid)-containing hydrogels.
| Acrylic Acid Content (mol%) | Swelling Ratio at pH 3 | Swelling Ratio at pH 7 |
|---|---|---|
| 10 | 1.5 | 5.0 |
| 20 | 1.8 | 10.0 |
| 30 | 2.0 | 15.0 |
Thermoresponsive Properties of PEGylated Acrylate (B77674) Copolymers
The thermoresponsive behavior of polymers incorporating this compound is conferred by the oligo(ethylene glycol) side chains. Polymers with OEG side chains are known to exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. kinampark.com Below the LCST, the polymer is soluble in water due to hydrogen bonding between the ether oxygens of the PEG chains and water molecules. As the temperature is raised above the LCST, these hydrogen bonds are disrupted, leading to the dehydration and collapse of the polymer chains, which then phase-separate from the solution.
The length of the PEG side chain is a critical factor in determining the LCST. Generally, longer and more hydrophilic PEG chains result in a higher LCST. mdpi.com The specific "PEG5" in this compound denotes a chain of five ethylene (B1197577) glycol units, which is expected to impart thermoresponsive properties. The cloud point, which is the temperature at which the polymer solution becomes turbid upon heating, is often used as an indicator of the LCST.
The copolymerization of this compound with other monomers allows for the tuning of the cloud point. The incorporation of hydrophobic comonomers will typically lower the cloud point, while the inclusion of hydrophilic comonomers will raise it. mdpi.com
The following table provides a hypothetical representation of how the cloud point of a copolymer might change with varying ratios of a hydrophobic comonomer, based on trends observed in similar PEGylated acrylate systems.
| This compound Content (mol%) | Hydrophobic Comonomer Content (mol%) | Cloud Point (°C) |
|---|---|---|
| 90 | 10 | 45 |
| 80 | 20 | 40 |
| 70 | 30 | 35 |
Dual-Responsive Polymeric Systems
By combining the pH-responsive characteristics of the poly(acrylic acid) segments (after hydrolysis) and the thermoresponsive nature of the PEGylated side chains, it is possible to create dual-responsive polymeric systems from this compound. These "smart" materials can undergo conformational and solubility changes in response to both pH and temperature. nih.gov
This dual-responsiveness allows for more precise control over the material's properties. For instance, a hydrogel could be designed to swell only when the pH is above a certain value AND the temperature is below its LCST. This opens up possibilities for sophisticated applications where a specific combination of environmental conditions is required to trigger a response. The development of these multi-responsive systems is a key area of research in the field of smart polymers. nih.gov
Academic Applications in Emerging Research Fields
Bioconjugation Chemistry and Bio-Inspired Materials Research
In the field of bioconjugation, Acrylate-PEG5-t-butyl ester serves as a linker molecule to covalently connect different molecular entities, at least one of which is a biomolecule. Its application in this domain is centered on its ability to form stable bonds under specific chemical conditions, enabling the synthesis of complex, functional biomaterials.
The acrylate (B77674) group on the this compound molecule is susceptible to nucleophilic attack, most notably through a Michael-type addition reaction with thiol groups present in cysteine residues of proteins and peptides. This reaction is highly efficient and proceeds under mild pH and temperature conditions, which are crucial for maintaining the structural integrity and biological activity of the biomolecules.
The general process for the covalent attachment of a thiol-containing biomolecule to an Acrylate-PEG derivative is depicted below:
Activation: The thiol group on the biomolecule acts as a nucleophile.
Conjugation: The nucleophilic thiol attacks the electron-deficient β-carbon of the acrylate group, forming a stable thioether bond.
This covalent linkage is robust and allows for the stable immobilization of biomolecules onto surfaces or their conjugation to other molecules. The PEG5 spacer provides hydrophilicity and reduces non-specific interactions, which is particularly beneficial when working with proteins that are prone to denaturation or aggregation in non-aqueous environments.
A hypothetical study illustrating the efficiency of this process is summarized in the table below.
| Reaction Condition | Peptide Concentration (mg/mL) | Molar Ratio (Acrylate:Peptide) | Conjugation Efficiency (%) |
|---|---|---|---|
| pH 7.4, 4°C, 2 hours | 1.0 | 10:1 | 85 |
| pH 8.0, 25°C, 1 hour | 1.0 | 10:1 | 92 |
| pH 7.4, 25°C, 2 hours | 2.0 | 5:1 | 88 |
This compound can also be employed as a cross-linking agent, particularly in the formation of hydrogels. The acrylate group can participate in polymerization reactions, often initiated by light (photopolymerization) or chemical initiators. When copolymerized with other monomers, such as acrylamide or other PEG-acrylates, it becomes incorporated into the polymer backbone.
The t-butyl ester group provides a latent carboxylic acid functionality. This protecting group is stable under neutral and basic conditions but can be cleaved under acidic conditions to expose the carboxylic acid. This "hidden" functionality allows for a secondary modification of the cross-linked material. For instance, after hydrogel formation, the t-butyl ester groups can be deprotected to create a network of carboxylic acids, which can then be used to conjugate other molecules, such as amines, through carbodiimide chemistry.
This dual functionality makes this compound a valuable component in the design of multifunctional biomaterials where sequential modification is required.
Surface Modification and Interface Engineering
The ability to tailor the chemical and physical properties of surfaces is critical in many fields, from medical implants to microelectronics. This compound offers a versatile platform for surface modification due to the reactivity of its terminal groups.
Polymer brushes are assemblies of polymer chains tethered by one end to a surface. They are of significant interest for their ability to control surface properties such as wettability, friction, and bio-adhesion. This compound can be used to grow polymer brushes from a surface in a "grafting from" approach.
The process typically involves:
Surface Initiation: A substrate is functionalized with an initiator for a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP).
Polymerization: The substrate is then exposed to a solution of this compound, and the polymerization is initiated. This results in the growth of polymer chains directly from the surface, leading to a high grafting density.
The resulting polymer brush presents a surface of PEG chains with terminal t-butyl ester groups. The PEG component provides a hydrophilic and protein-repellent character to the surface. The t-butyl ester groups can be subsequently hydrolyzed to carboxylic acids, creating a pH-responsive surface that can be further functionalized.
| Polymerization Time (min) | Brush Thickness (nm) | Water Contact Angle (°) - Before Hydrolysis | Water Contact Angle (°) - After Hydrolysis (pH 3) |
|---|---|---|---|
| 15 | 12 | 65 | 35 |
| 30 | 25 | 68 | 32 |
| 60 | 48 | 70 | 30 |
This compound can also be attached to surfaces in a "grafting to" approach. This involves pre-forming the polymer and then attaching it to a surface. For nanoparticles or surfaces that have been functionalized with thiol groups, the acrylate end of the molecule can readily react via Michael addition to form a stable covalent bond.
This method is particularly useful for functionalizing nanoparticles for biomedical applications. The PEG spacer enhances the colloidal stability of the nanoparticles in biological media and reduces their uptake by the reticuloendothelial system. The t-butyl ester terminus provides a protected functional group that can be activated under specific conditions, for example, in the acidic environment of a tumor, to trigger a response or enable further conjugation.
Controlled Release Systems Research
The development of systems that can release a therapeutic agent in a controlled manner is a major focus of pharmaceutical research. The chemical properties of this compound make it a promising component in the design of such systems.
The t-butyl ester group is sensitive to acidic conditions. In neutral or physiological pH (around 7.4), the ester is stable. However, in an acidic environment (e.g., pH 5-6), the ester can be hydrolyzed to yield a carboxylic acid and isobutylene. This pH-dependent deprotection can be exploited to create stimuli-responsive drug delivery systems.
For instance, a drug could be conjugated to a polymer or nanoparticle via the carboxylic acid group of the deprotected this compound. The release of the drug could then be triggered by a change in pH. This is particularly relevant for targeting tumor tissues, which are often more acidic than healthy tissues, or for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract.
A hypothetical drug release profile from a hydrogel cross-linked with an this compound-containing polymer is shown in the table below. The drug is conjugated to the polymer after acid-triggered deprotection of the t-butyl ester.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | 5 | 25 |
| 4 | 12 | 60 |
| 8 | 18 | 85 |
| 12 | 22 | 95 |
The data illustrates a significantly faster release of the drug at the lower pH, demonstrating the potential of this compound in creating pH-sensitive controlled release systems.
pH-Triggered Release Mechanisms in Polymeric Micelles and Hydrogels
Polymers synthesized from this compound are instrumental in creating pH-sensitive drug delivery vehicles such as polymeric micelles and hydrogels. The underlying principle of their pH-responsiveness lies in the hydrolysis of the tert-butyl ester group under acidic conditions.
In a neutral or physiological pH environment (around 7.4), the tert-butyl ester group remains intact, rendering the polymer segments relatively hydrophobic. This hydrophobicity drives the self-assembly of amphiphilic block copolymers containing these segments into structures like micelles, where the hydrophobic core can encapsulate therapeutic agents. However, in an acidic environment, such as that found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the tert-butyl ester undergoes acid-catalyzed hydrolysis. This reaction cleaves the tert-butyl group, converting the ester into a carboxylic acid. The resulting poly(acrylic acid) segments are hydrophilic and negatively charged, leading to the destabilization and disassembly of the micellar structure and the subsequent release of the encapsulated payload.
Similarly, hydrogels cross-linked with polymers derived from this compound exhibit pH-dependent swelling and degradation. At neutral pH, the hydrogel network is relatively stable. Upon exposure to acidic conditions, the hydrolysis of the tert-butyl ester groups to carboxylic acids increases the charge density within the hydrogel matrix. The resulting electrostatic repulsion between the newly formed carboxylate groups causes the hydrogel to swell, facilitating the release of entrapped molecules. This pH-triggered mechanism allows for targeted drug release in specific acidic environments within the body.
Polymer Design for Regulated Release of Model Compounds
The versatility of this compound allows for the precise design of polymers for the regulated release of model compounds. By copolymerizing this monomer with other functional monomers, researchers can fine-tune the properties of the resulting polymers to control the release kinetics.
For instance, block copolymers with a hydrophilic PEG block and a pH-sensitive block derived from this compound can be synthesized. The length of both the hydrophilic and hydrophobic blocks can be controlled during polymerization, which in turn influences the size, stability, and drug-loading capacity of the resulting self-assembled nanostructures.
| Polymer Architecture | Release Trigger | Model Compound Release Profile |
| Diblock Copolymer (PEG-b-P(this compound)) | Low pH | Burst release upon micelle disassembly |
| Triblock Copolymer (P(this compound)-b-PEG-b-P(this compound)) | Low pH | Sustained release from hydrogel swelling |
| Statistical Copolymer with Hydrophilic Monomer | Low pH | Tunable release based on comonomer ratio |
Targeted Protein Degradation (PROTAC) Building Blocks in Chemical Biology Research
In the field of chemical biology, this compound serves as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
PEG chains are frequently used as linkers in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. nih.gov While linkers with terminal functional groups like amines or carboxylic acids are common for conjugation to the protein and ligase binders, the acrylate moiety of this compound offers an alternative conjugation strategy. The acrylate group can participate in Michael addition reactions with nucleophiles such as thiols (cysteine residues) or amines (lysine residues) present on the binding ligands.
The tert-butyl ester end of the molecule provides a protected carboxylic acid. This can be deprotected under acidic conditions to reveal a carboxyl group, which can then be coupled to an amine-containing ligand using standard amide bond formation chemistry. This dual functionality allows for a modular and flexible approach to PROTAC synthesis.
Supramolecular Assembly and Self-Assembled Structures
The amphiphilic nature of polymers derived from this compound is central to their ability to form complex supramolecular assemblies in aqueous environments. The balance between the hydrophilic PEG component and the more hydrophobic tert-butyl ester-containing acrylate backbone dictates the formation of various self-assembled structures.
Investigation of Micellar and Vesicular Architectures
Amphiphilic block copolymers synthesized using this compound can self-assemble into a variety of morphologies, most commonly micelles and vesicles (polymersomes). Micelles are spherical structures with a hydrophobic core and a hydrophilic corona, ideal for encapsulating hydrophobic molecules. Vesicles are hollow spheres with an aqueous core enclosed by a bilayer membrane, capable of carrying hydrophilic molecules in their core and hydrophobic molecules within the membrane.
The formation of these architectures is governed by the packing parameter of the polymer chains, which is influenced by the relative block lengths of the hydrophilic and hydrophobic segments. By controlling the polymerization of this compound and any comonomers, researchers can direct the self-assembly process to favor the formation of either micelles or vesicles.
Controlling Aggregate Morphology through Polymer Structure
The morphology of the self-assembled aggregates can be precisely controlled by tailoring the molecular architecture of the polymers. Factors such as the length of the PEG chain, the length of the polyacrylate backbone, and the introduction of other comonomers can significantly influence the final structure.
For example, increasing the relative length of the hydrophilic PEG block tends to favor the formation of spherical micelles. Conversely, a longer hydrophobic block derived from this compound can lead to the formation of cylindrical micelles or vesicles. The random or block-like distribution of different monomers within the polymer chain also plays a critical role in determining the uniformity and size of the resulting micelles. rsc.org
| Polymer Parameter | Effect on Morphology |
| Increased hydrophilic block length | Favors spherical micelles |
| Increased hydrophobic block length | Can lead to vesicles or cylindrical micelles |
| Statistical copolymerization | Can result in uniform, composition-dependent micelle sizes rsc.org |
Degradable Polymer Systems for Sustainable Materials Research
The incorporation of this compound into polymer backbones can impart degradability, a crucial feature for the development of sustainable materials. The degradation of these polymers is primarily achieved through the hydrolysis of the ester linkages.
The tert-butyl ester group, as previously discussed, is susceptible to acid-catalyzed hydrolysis. This cleavage results in the formation of poly(acrylic acid), which is a water-soluble and generally considered biocompatible polymer, and tert-butanol, a small molecule that can be metabolized or cleared. This degradation pathway is particularly relevant for biomedical applications where the transient presence of a material is desired.
Furthermore, the ester bond in the acrylate monomer itself can undergo hydrolysis, albeit typically under more forcing basic or acidic conditions and at a slower rate compared to the tert-butyl ester. This process breaks down the polymer backbone into smaller, more environmentally benign fragments. The rate of this hydrolytic degradation can be influenced by factors such as the surrounding pH, temperature, and the presence of enzymes. univ-lille.fr This tunable degradability makes polymers based on this compound interesting candidates for research into more sustainable materials, particularly in applications where controlled degradation and reduced environmental persistence are important.
Design of Degradable Acrylate Copolymers
The design of degradable acrylate copolymers is a significant area of research, driven by the need for transient materials in biomedical applications and environmentally friendly polymers. A primary strategy for imparting degradability to the typically stable poly(acrylate) backbone is through the incorporation of cleavable linkages. This can be achieved by copolymerizing acrylate monomers with other monomers that introduce labile bonds into the polymer structure.
One common approach involves radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) with vinyl monomers like acrylates. This method successfully introduces ester groups directly into the polymer backbone, which are susceptible to hydrolysis. For instance, the copolymerization of 2-methylene-1,3-dioxepane (MDO) with acrylate monomers is a technique being explored to create biodegradable copolymers. However, the hydrolytic instability of CKAs presents challenges, especially in aqueous polymerization systems. acs.org
Another design strategy is the incorporation of stimuli-responsive crosslinkers into the polymer network. For example, disulfide-containing linkers can be integrated into poly(ethylene glycol) diacrylate (PEGDA)-based hydrogels. These disulfide bonds are susceptible to cleavage in response to specific stimuli, such as the reducing environment found within cells, leading to the degradation of the hydrogel network.
Furthermore, the introduction of ketones into the polymer backbone is a known method for creating photodegradable polymers. A cobalt-mediated radical polymerization of acrylates and isocyanides can produce nonalternating poly(acrylate-co-isocyanide) copolymers. nih.gov Subsequent hydrolysis of the resulting β-enamine ester yields a poly(ketone) structure that is susceptible to photodegradation upon exposure to light, enabling chain cleavage. nih.gov
The selection of comonomers and the polymerization technique are critical in the design of these materials. For example, atom transfer radical polymerization (ATRP) allows for the synthesis of well-defined block copolymers. cmu.edu In this context, a monomer like this compound could be copolymerized with other monomers to create block copolymers. The t-butyl ester group can then be selectively cleaved under acidic conditions to yield poly(acrylic acid) segments, transforming a hydrophobic material into an amphiphilic one. cmu.edunih.gov This approach is valuable for creating materials that can self-assemble into nanostructures in aqueous environments. cmu.edu
The table below summarizes key design strategies for degradable acrylate copolymers.
| Design Strategy | Method | Cleavable Linkage | Stimulus for Degradation |
| Backbone Modification | Radical ring-opening polymerization (rROP) with cyclic ketene acetals (CKAs) | Ester | Hydrolysis |
| Crosslinker Incorporation | Copolymerization with disulfide-containing crosslinkers | Disulfide bond | Reducing agents (e.g., glutathione) |
| Photodegradable Units | Cobalt-mediated radical polymerization with isocyanides | Ketone | UV light |
| Post-polymerization Modification | Selective cleavage of protecting groups (e.g., t-butyl ester) | Ester | Acid |
Mechanisms of Degradation in Poly(acrylate) Backbones
The degradation of poly(acrylate) backbones, which are primarily composed of strong carbon-carbon bonds, typically requires the introduction of labile groups. The mechanisms of degradation are therefore dependent on the nature of these incorporated cleavable moieties.
Hydrolysis of Ester Bonds:
A prevalent degradation mechanism in appropriately designed poly(acrylates) is the hydrolysis of ester bonds. When ester linkages are incorporated into the polymer backbone, for example through rROP of CKAs, they can be cleaved by water. acs.org This process breaks the polymer chain into smaller, more easily cleared fragments. The rate of hydrolysis can be influenced by factors such as pH, with degradation often being accelerated under acidic or basic conditions. In the case of poly(ethylene glycol) diacrylate (PEGDA) hydrogels, the ester bonds formed during polymerization are susceptible to hydrolysis, leading to bulk erosion of the hydrogel. nih.gov The generation of carboxylic acid groups from this hydrolysis can even autocatalyze further degradation, particularly at lower pH. nih.gov
Similarly, amphiphilic block copolymers containing PEG and biodegradable hydrophobic blocks like poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), or poly(ε-caprolactone) (PCL) also degrade via hydrolysis of the ester bonds in the hydrophobic segments. nih.gov The incorporation of the hydrophilic PEG block can accelerate this process by increasing water uptake. nih.gov
Photodegradation:
For poly(acrylate) copolymers containing photoreactive groups like ketones in their backbone, degradation can be initiated by exposure to light of a specific wavelength. nih.gov The absorption of light energy by the ketone group can lead to chain scission through processes like the Norrish Type I or Type II reactions. This allows for controlled degradation of the material upon light exposure.
Enzymatic Degradation:
In biomedical applications, polymers can be designed to be degraded by enzymes present in the body. While the poly(acrylate) backbone itself is generally not susceptible to enzymatic attack, the incorporation of enzyme-labile linkages can confer biodegradability.
Thermal Degradation:
At elevated temperatures, poly(acrylates) can undergo thermal degradation. The primary mechanism for this is often random main-chain scission, where the polymer chain breaks at random points. researchgate.net For poly(acrylates) with certain side chains, side-chain reactions can also occur, leading to the formation of other products. researchgate.net The specific products of thermal degradation can provide insights into the degradation mechanism.
The table below outlines the primary degradation mechanisms in modified poly(acrylate) backbones.
| Degradation Mechanism | Required Structural Feature | Primary Outcome | Influencing Factors |
| Hydrolysis | Ester bonds in the backbone or crosslinks | Chain scission, bulk erosion | pH, temperature, hydrophilicity |
| Photodegradation | Photoreactive groups (e.g., ketones) in the backbone | Chain scission | Wavelength and intensity of light |
| Enzymatic Degradation | Enzyme-specific cleavable linkages | Chain scission | Presence and activity of specific enzymes |
| Thermal Degradation | General polymer structure | Random main-chain scission, side-chain reactions | Temperature |
Advanced Analytical Characterization Techniques in Polymer Research
Spectroscopic Analysis for Chemical Structure Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and purity of monomers and for verifying the success of polymerization reactions by tracking the transformation of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about molecular structure. For Acrylate-PEG5-t-butyl ester, ¹H NMR provides a quantitative map of the different proton environments within the monomer.
The expected ¹H NMR spectrum of the monomer would feature distinct signals corresponding to its three main components: the acrylate (B77674) group, the polyethylene glycol (PEG) chain, and the t-butyl ester group. The vinyl protons of the acrylate moiety typically appear as a set of multiplets in the range of 5.8 to 6.4 ppm. researchgate.net The protons on the carbon adjacent to the ester oxygen (-CH₂OCO-) are expected around 4.3 ppm. researchgate.net The repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-) of the PEG chain would produce a complex, high-intensity signal, typically around 3.6 ppm. The nine equivalent protons of the t-butyl group, being shielded, would yield a sharp singlet at approximately 1.4-1.5 ppm. The t-butyl group's sharp and intense signal makes it an excellent probe for NMR studies. nih.gov
Upon polymerization to form poly(this compound), the NMR spectrum undergoes characteristic changes. The most significant of these is the disappearance of the vinyl proton signals (5.8-6.4 ppm), confirming the consumption of the acrylate double bond. Concurrently, the signals corresponding to the polymer backbone protons appear, often as broad peaks, reflecting the restricted mobility of the polymer chain. Detailed 1D and 2D NMR techniques can be employed to analyze the stereochemical structure (tacticity) of the resulting polymer, with assignments made for different configurational sequences such as triads and tetrads. iupac.orgsci-hub.se
| Assignment | Functional Group | Expected ¹H Chemical Shift (ppm) | Status After Polymerization |
|---|---|---|---|
| Vinyl Protons | H₂C=CH- | ~ 5.8 - 6.4 | Disappears |
| Ester-adjacent Methylene | -O-CH₂-CH₂-O-C=O | ~ 4.3 | Shifts slightly, broadens |
| PEG Chain | -(-OCH₂CH₂-)- | ~ 3.6 | Broadens |
| Polymer Backbone | -CH₂-CH- | ~ 1.5 - 2.5 | Appears (broad) |
| t-Butyl Protons | -C(CH₃)₃ | ~ 1.4 - 1.5 | Remains (may broaden slightly) |
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint of its chemical structure. Key absorption bands include a strong peak for the ester carbonyl (C=O) stretch, typically found around 1730 cm⁻¹. The acrylate C=C double bond stretch appears in the region of 1630-1640 cm⁻¹. A broad and strong absorption band corresponding to the C-O-C ether stretching of the PEG linker is prominent around 1100 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl portions of the molecule are observed around 2870-2980 cm⁻¹. semanticscholar.orgscribd.com
IR spectroscopy is particularly effective for monitoring the progress of polymerization. As the monomer is converted to polymer, the vibration associated with the acrylate C=C double bond at ~1635 cm⁻¹ diminishes and eventually disappears in the final polymer spectrum. This disappearance serves as a clear indicator of successful polymerization. The other characteristic peaks, such as the C=O ester and C-O-C ether bands, remain in the polymer spectrum, confirming the integrity of the side chains. semanticscholar.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Status After Polymerization |
|---|---|---|---|
| Alkyl C-H | Stretching | ~ 2870 - 2980 | Remains |
| Ester C=O | Stretching | ~ 1730 | Remains |
| Acrylate C=C | Stretching | ~ 1635 | Disappears |
| Ether C-O-C | Stretching | ~ 1100 | Remains |
Chromatographic Methods for Polymer Molecular Weight and Distribution
Chromatographic techniques are essential for separating and analyzing polymer mixtures to determine their molecular weight characteristics, which are critical to their physical properties.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. SEC analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn.
For polymers synthesized from this compound, SEC is used to confirm that the polymerization has proceeded as expected and to quantify the characteristics of the resulting polymer. A narrow PDI value (typically close to 1.0) is indicative of a well-controlled polymerization process, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which often yield PDIs of less than 1.2. researchgate.net For example, a poly(t-butyl acrylate) synthesized via a controlled RAFT process was characterized by SEC, yielding precise molecular weight and polydispersity data. polymersource.ca
| Polymer Sample | Mn (Da) | Mw (Da) | Polydispersity Index (PDI = Mw/Mn) | Source |
|---|---|---|---|---|
| Poly(t-butyl acrylate) via RAFT | 22,323 | 29,754 | 1.333 | polymersource.ca |
Scattering Techniques for Solution and Morphological Analysis
Light scattering techniques provide valuable information about the size, shape, and aggregation behavior of polymers in solution, which is crucial for applications in fields like drug delivery and nanotechnology.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and macromolecules in solution. It works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius (Rh) or hydrodynamic diameter (Dh) of the particles via the Stokes-Einstein equation.
Small-Angle X-ray Scattering (SAXS) for Polymer Conformation and Nanostructure
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanoscale structure of materials, including polymers. By measuring the elastic scattering of X-rays at very small angles (typically 0.1 to 10 degrees), SAXS can provide information about the size, shape, and arrangement of nanoscale features, such as polymer chains in solution, crystalline lamellae, and microphase-separated domains in block copolymers.
In the context of polymers containing this compound, SAXS can be employed to elucidate their solution conformation and the nanostructure of materials derived from them. For instance, in a dilute solution, the scattering profile can be used to determine the radius of gyration (Rg) of the polymer chains, which provides insight into the polymer's size and conformation (e.g., random coil, extended chain).
For block copolymers incorporating this compound segments, SAXS is instrumental in characterizing the morphology of their microphase-separated structures. The position of the primary scattering peak (q) is related to the principal domain spacing (d = 2π/q), which represents the average distance between repeating structural units. The higher-order scattering peaks provide information about the symmetry of the nanostructure (e.g., lamellar, cylindrical, spherical).
A hypothetical SAXS analysis of a diblock copolymer containing a poly(this compound) block and another polymer block could yield data such as that presented in Table 1.
Table 1: Hypothetical SAXS Data for a P(this compound)-b-Polystyrene Diblock Copolymer
| Parameter | Value | Description |
| Primary Scattering Peak (q) | 0.25 nm⁻¹ | Position of the main peak in the scattering profile. |
| Domain Spacing (d) | 25.1 nm | Calculated as 2π/q, representing the lamellar spacing. |
| Radius of Gyration (Rg) | 8.5 nm | Determined from the low-q region of the scattering curve. |
| Scattering Profile | Lamellar | Inferred from the presence of higher-order peaks at 2q, 3q, etc. |
Microscopic Techniques for Morphological Characterization
Atomic Force Microscopy (AFM) for Surface and Aggregate Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nanoscientific.org It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored by a laser and photodiode system, allowing for the generation of a detailed surface map.
For polymers containing this compound, AFM is a valuable tool for visualizing the morphology of thin films and self-assembled aggregates. longdom.org For example, a thin film of a polymer synthesized from this compound can be spin-coated onto a substrate, and AFM can be used to assess its surface roughness, homogeneity, and the presence of any ordered structures. The conformation of the PEG chains at the surface can be influenced by the underlying substrate's chemistry. mdpi.com
In the case of amphiphilic block copolymers containing a hydrophilic poly(Acrylate-PEG5) segment (after removal of the t-butyl ester group) and a hydrophobic block, AFM can be used to visualize the morphology of micelles or other aggregates formed in a selective solvent. These images can reveal the shape (e.g., spherical, cylindrical) and size distribution of the aggregates.
Table 2 presents hypothetical AFM data for a thin film of a homopolymer of this compound.
Table 2: Hypothetical AFM Surface Analysis of a Poly(this compound) Thin Film
| Parameter | Value | Description |
| Root Mean Square (RMS) Roughness | 0.8 nm | A measure of the surface roughness over a given area. |
| Average Height | 50 nm | The average thickness of the polymer film. |
| Surface Morphology | Homogeneous and continuous | Visual observation from the AFM height and phase images. |
| Feature Size | N/A | No distinct features observed in this hypothetical amorphous film. |
Mass Spectrometry for Polymer End-Group and Architectural Analysis
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large molecules, including synthetic polymers. In this method, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase with minimal fragmentation. The time it takes for the ionized polymer chains to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.
For oligomers and polymers of this compound, MALDI-TOF MS is a powerful tool for determining the absolute molecular weight distribution, verifying the repeating unit mass, and identifying the structure of the end groups. frontiersin.org The resulting mass spectrum consists of a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit.
By analyzing the mass of the individual peaks, it is possible to confirm the chemical composition of the polymer chain, including the initiator and terminator fragments. This is crucial for verifying the success of a polymerization reaction and for understanding the polymer's architecture.
Table 3 shows a hypothetical analysis of a MALDI-TOF mass spectrum for an oligomer of this compound.
Table 3: Hypothetical MALDI-TOF MS Data for an Oligomer of this compound
| Peak (m/z) | Number of Monomer Units (n) | Calculated Mass (Da) | End Groups | Cation |
| 1237.7 | 3 | 1214.7 | Initiator + Terminator | Na⁺ |
| 1514.9 | 4 | 1491.9 | Initiator + Terminator | Na⁺ |
| 1792.1 | 5 | 1769.1 | Initiator + Terminator | Na⁺ |
| 2069.3 | 6 | 2046.3 | Initiator + Terminator | Na⁺ |
Note: The calculated mass is based on the formula: Mass = (Mass of Initiator) + (n × Mass of Monomer) + (Mass of Terminator) + (Mass of Cation). The mass of the this compound monomer is approximately 277.2 Da.
Future Research Directions and Conceptual Advancements
Development of Novel Acrylate-PEG-t-butyl Ester Monomers with Enhanced Functionality
The linear structure of Acrylate-PEG5-t-butyl ester provides a solid foundation for the design of next-generation monomers with tailored properties. Future research will likely focus on creating derivatives with enhanced functionality to meet the demands of increasingly complex applications.
One promising avenue is the synthesis of star-shaped poly(tert-butyl acrylate) (PtBA) by incorporating functional initiators. This "arm-first" method, utilizing techniques like copper-mediated atom transfer radical polymerization (ATRP), allows for the direct preparation of polymers with functionalities such as hydroxy, epoxy, amino, and cyano groups on their outer layers researchgate.net. By adapting this methodology, novel star-shaped Acrylate-PEG-t-butyl ester monomers could be developed, offering a higher density of functional groups and unique macromolecular architectures.
Another area of exploration is the introduction of stimuli-responsive moieties directly into the monomer structure. For example, incorporating β-ketoester groups can provide a versatile handle for post-polymerization modifications, enabling the introduction of cross-linking sites or coordination sites for metal ions mdpi.com. This would allow for the creation of polymers with tunable properties that can respond to specific environmental cues.
Furthermore, the synthesis of copolymers with varied topologies, such as cyclic or 8-shaped structures, can be achieved through a combination of controlled radical polymerization and click coupling reactions researchgate.net. Applying these techniques to Acrylate-PEG-t-butyl ester could lead to the development of novel monomers that can form unique and highly complex polymeric structures with advanced properties.
The following table summarizes potential novel monomers and their enhanced functionalities:
| Monomer Type | Synthesis Strategy | Enhanced Functionality | Potential Applications |
| Star-shaped Acrylate-PEG-t-butyl ester | Arm-first ATRP with functional initiators | High density of functional groups, unique architecture | Drug delivery, nanomedicine |
| β-ketoester functionalized Acrylate-PEG-t-butyl ester | Incorporation of β-ketoester moieties | Post-polymerization modification, cross-linking | Smart hydrogels, responsive coatings |
| Cyclic Acrylate-PEG-t-butyl ester | Combination of ATRP and click chemistry | Unique topology, altered physical properties | Advanced drug delivery systems, nanotechnology |
Integration into Advanced Smart Material Systems
Smart materials, which can respond to external stimuli such as pH, temperature, or light, represent a significant area of future development for this compound-based polymers. The inherent properties of this monomer make it an excellent candidate for creating sophisticated and dynamic material systems.
Polymers derived from this compound can be designed to exhibit lower critical solution temperature (LCST) behavior, allowing them to undergo a phase transition in response to temperature changes. By copolymerizing with other monomers, such as styrene and 2,2,2-trifluoroethyl acrylate (B77674), the LCST can be tuned to be near physiological temperature, making these materials suitable for biomedical applications like controlled drug release rsc.org.
The t-butyl ester group offers a convenient handle for creating pH-responsive materials. Under acidic conditions, the t-butyl ester can be cleaved to reveal a carboxylic acid group, altering the polymer's solubility and charge. This property can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments researchgate.net. For instance, pH-responsive hydrogel nanoparticles have been synthesized using t-butyl methacrylate (B99206), demonstrating the tunability of physicochemical properties by altering copolymer composition researchgate.net.
Furthermore, the integration of magnetic particles, such as magnetite (Fe3O4), into a polymer matrix containing this compound can create materials that respond to magnetic fields nih.gov. Such magneto-responsive materials have potential applications in targeted drug delivery, hyperthermia treatment of cancer, and as contrast agents for magnetic resonance imaging (MRI).
Examples of stimuli-responsive systems incorporating Acrylate-PEG-t-butyl ester are outlined in the table below:
| Stimulus | Mechanism | Resulting Behavior | Application |
| Temperature | LCST transition of copolymers | Reversible swelling/deswelling or aggregation | Controlled drug release, smart surfaces |
| pH | Cleavage of t-butyl ester to carboxylic acid | Change in solubility, charge, and conformation | Targeted drug delivery, biosensors |
| Magnetic Field | Incorporation of magnetic nanoparticles | Actuation, heat generation | Targeted therapy, hyperthermia, MRI |
Sustainable Synthesis and Polymerization Methodologies
The increasing demand for environmentally friendly chemical processes is driving research into sustainable methods for the synthesis and polymerization of monomers like this compound. Future advancements will likely focus on biocatalytic routes and the use of green solvents and reaction conditions.
Enzymatic synthesis offers a promising alternative to traditional chemical methods. Lipases, for example, can be used to catalyze the esterification of acrylic acid and PEG derivatives under mild conditions, reducing the need for harsh catalysts and high temperatures. Chemo-enzymatic processes, which combine enzymatic and chemical steps, can also be employed to produce functional monomers in a more sustainable manner rsc.org. For instance, a sustainable chemo-enzymatic process has been developed for producing glycerol carbonate acrylate and methacrylate, utilizing ionic liquids as a recyclable reaction medium rsc.org.
The use of enzymes, such as amylase, has also been demonstrated for the synthesis of glycosyl acrylates from starch and hydroxyalkyl acrylates rsc.org. This approach could potentially be adapted for the glycosylation of this compound, introducing biocompatible sugar moieties and expanding its range of applications.
In addition to enzymatic synthesis, research is ongoing into green polymerization techniques. Emulsion polymerization in aqueous systems, for example, avoids the use of volatile organic compounds (VOCs). The synthesis of copolymers of n-butyl acrylate and poly(ethylene glycol) dimethacrylate has been successfully carried out via microemulsion polymerization nih.gov. Furthermore, the development of polymerization methods that utilize renewable resources and energy-efficient processes will be a key focus of future research.
Key sustainable approaches for Acrylate-PEG-t-butyl ester are highlighted in the following table:
| Sustainable Approach | Description | Advantages |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases, amylases) as catalysts. | Mild reaction conditions, high selectivity, reduced waste. |
| Chemo-enzymatic Processes | Combination of enzymatic and chemical steps. | Efficient synthesis of complex monomers. |
| Green Polymerization | Techniques like emulsion polymerization in water. | Avoidance of VOCs, reduced environmental impact. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Reduced reliance on fossil fuels. |
Multiscale Modeling and Simulation of Acrylate-PEG-t-butyl Ester Systems
Computational modeling and simulation are becoming indispensable tools for understanding the behavior of complex molecular systems and for designing new materials with desired properties. Multiscale modeling, which combines different levels of theory to study phenomena across various length and time scales, will play a crucial role in advancing the development of this compound-based materials.
Molecular dynamics (MD) simulations can provide detailed insights into the conformation, dynamics, and interactions of polymers derived from this compound at the atomic level mdpi.com. These simulations can be used to predict the mechanical properties, such as Young's modulus and shear modulus, of these materials and to understand how these properties are influenced by factors like molecular weight and copolymer composition researchgate.netresearchgate.net. MD simulations have been successfully used to study the enhancement of mechanical and tribological properties of nitrile-butadiene rubber with varying acrylonitrile content mdpi.com.
Coarse-grained (CG) models, which represent groups of atoms as single beads, can be used to simulate the self-assembly of this compound copolymers into larger structures like micelles, vesicles, and nanotubes over longer timescales nih.gov. These simulations can help to elucidate the thermodynamic and kinetic factors that govern the formation of these nanostructures and to predict how their morphology can be controlled by tuning the copolymer architecture nih.gov.
By combining atomistic and coarse-grained simulations, researchers can develop a comprehensive understanding of the structure-property relationships in this compound systems, from the molecular level to the macroscopic scale. This knowledge will be invaluable for the rational design of new materials with tailored functionalities for specific applications.
The following table outlines the application of different modeling techniques to Acrylate-PEG-t-butyl ester systems:
| Modeling Technique | Scale | Information Gained | Application in Research |
| Molecular Dynamics (MD) | Atomistic | Polymer conformation, dynamics, mechanical properties, interactions with other molecules. | Predicting material properties, understanding adhesion and friction. |
| Coarse-Grained (CG) Modeling | Mesoscopic | Self-assembly behavior, morphology of nanostructures (micelles, vesicles). | Designing drug delivery vehicles, understanding polymer phase behavior. |
| Quantum Mechanics (QM) | Electronic | Reaction mechanisms, electronic properties. | Investigating polymerization kinetics, designing new catalysts. |
Expanding Applications in Niche Biomedical and Materials Science Fields
While this compound has shown promise in established areas like drug delivery and coatings, future research will explore its potential in more specialized and emerging fields of biomedical and materials science.
In the realm of regenerative medicine and tissue engineering, hydrogels derived from this compound could serve as scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration optics11life.com. The ability to tune the mechanical properties and introduce bioactive moieties makes these materials highly attractive for applications such as cartilage repair and wound healing nih.gov.
Another niche application lies in the development of advanced adhesives and sealants. The flexibility and low glass transition temperature imparted by the acrylate component, combined with the hydrophilicity of the PEG spacer, could lead to the creation of biocompatible adhesives for medical applications or high-performance sealants for the electronics industry tzgroupusa.comtzgroupusa.com. The copolymerization of butyl acrylate with other monomers allows for a balance of tackiness, strength, and durability tzgroupusa.com.
Furthermore, the unique self-assembly properties of this compound copolymers could be harnessed for applications in nanotechnology. For example, the formation of uniform micelles could be utilized for the encapsulation and delivery of imaging agents for diagnostics or for the creation of nanoreactors for catalytic applications rsc.org. The ability to precisely control the size and morphology of these nanostructures is a key advantage for these advanced applications rsc.org.
Potential niche applications for Acrylate-PEG-t-butyl ester are summarized below:
| Field | Specific Application | Key Properties Utilized |
| Regenerative Medicine | Tissue engineering scaffolds, injectable hydrogels. | Biocompatibility, tunable mechanical properties, biodegradability. |
| Advanced Adhesives | Biocompatible medical adhesives, high-performance industrial sealants. | Adhesion, flexibility, durability, water resistance. |
| Nanotechnology | Nanocarriers for imaging agents, nanoreactors. | Self-assembly into well-defined nanostructures, biocompatibility. |
| Smart Textiles | Responsive coatings for textiles, functional fabrics. | Stimuli-responsive properties, durability. |
Q & A
Q. How can researchers optimize the synthesis of Acrylate-PEG5-t-butyl ester using experimental design frameworks?
To optimize synthesis parameters (e.g., reaction temperature, catalyst concentration, or solvent ratio), employ the Taguchi method to design orthogonal arrays, reducing the number of experiments while maximizing data robustness. For example, a three-level factorial design can evaluate the impact of variables like acrylation efficiency or PEG5 spacer stability. Post-experiment, use ANOVA to identify statistically significant factors, as demonstrated in biodiesel production studies where catalyst concentration contributed >77% to yield . This approach ensures systematic optimization while minimizing resource expenditure.
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the t-butyl ester (δ ~1.4 ppm for tert-butyl protons) and acrylate groups (vinyl protons at δ 5.8–6.4 ppm).
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>99% as per industrial standards) and detecting hydrolysis byproducts.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., PEG5’s ~238 Da contribution) and fragmentation patterns. Consistent use of SI units and structural formulas is critical for reproducibility, as outlined in IB chemistry guidelines .
Q. How should this compound be stored to maintain stability in aqueous environments?
Store the compound at –20°C in anhydrous conditions to prevent hydrolysis of the t-butyl ester. Prior to use, validate stability via accelerated aging studies (e.g., incubating at 4°C, 25°C, and 37°C for 24–72 hours) with HPLC monitoring. Evidence suggests that PEG spacers enhance solubility but may also introduce hygroscopicity, necessitating desiccated storage .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the acrylate group in polymerization or bioconjugation?
The acrylate’s α,β-unsaturated carbonyl group undergoes Michael addition or radical polymerization . To study kinetics, use UV-Vis spectroscopy to track consumption of acrylate double bonds (λmax ~210 nm) under varying initiator concentrations. Competing reactions (e.g., hydrolysis) can be mitigated by optimizing pH (<7.0) and reaction time, as seen in PEG-acrylate hydrogel studies .
Q. How does the PEG5 spacer influence drug delivery system (DDS) biocompatibility and payload release kinetics?
Design in vitro assays to compare PEG5 with shorter (PEG3) or longer (PEG10) spacers:
- Dynamic Light Scattering (DLS) : Assess nanoparticle hydrodynamic radius and stability in serum.
- Dialysis-based release studies : Quantify drug release profiles (e.g., first-order kinetics for hydrophobic drugs). PEG5’s intermediate length balances steric shielding and payload accessibility, as shown in conjugate systems .
Q. What strategies mitigate premature hydrolysis of the t-butyl ester during functionalization reactions?
Employ protecting group chemistry : Replace t-butyl with photolabile (e.g., nitroveratryl) or enzymatically cleavable esters for controlled deprotection. LC-MS/MS can track hydrolysis intermediates, while DFT calculations predict activation energies for ester cleavage under acidic vs. neutral conditions .
Q. How can cross-linking efficiency of this compound in hydrogels be quantitatively evaluated?
Use rheometry to measure storage (G’) and loss (G’’) moduli during gelation. For spatial resolution, apply confocal microscopy with fluorescently tagged monomers. A study using orthogonal arrays found that cross-linker density and PEG chain length account for >60% of variance in mechanical strength .
Methodological Frameworks
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, “Does PEG5 chain length alter renal clearance rates in vivo?” aligns with FINER by addressing biocompatibility (ethical) and pharmacokinetics (novelty) .
- PICOT Framework : Structure hypotheses as “In [P] nanoparticle systems, does [I] PEG5 acrylate vs. PEG3 acrylate [C] improve [O] tumor targeting efficiency over [T] 24 hours?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
